molecular formula C14H14N4O2 B4229401 4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile

4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4229401
M. Wt: 270.29 g/mol
InChI Key: CWJLKEPHWOBPQQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a cyclohexylamino group and a nitro group attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile typically involves the reaction of 4-nitrophthalonitrile with cyclohexylamine. The reaction is usually carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications, including:

    Materials Science: It can be used as a precursor for the synthesis of phthalocyanine dyes and pigments, which have applications in electronics and photonics.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and cyclohexylamino groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the cyclohexylamino and nitro groups on the phthalonitrile core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-(cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-8-10-6-13(17-12-4-2-1-3-5-12)14(18(19)20)7-11(10)9-16/h6-7,12,17H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLKEPHWOBPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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